

The Piperidine Scaffold: A Privileged Structure in Drug Discovery with Diverse Biological Activities

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Compound of Interest

Compound Name: 1-(But-3-yn-1-yl)piperidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is recognized as a "privileged structure." Its prevalence in a wide array of FDA-approved drugs and naturally occurring bioactive compounds underscores its significance in the development of novel therapeutics. The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the significant and diverse biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antifungal, antibacterial, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

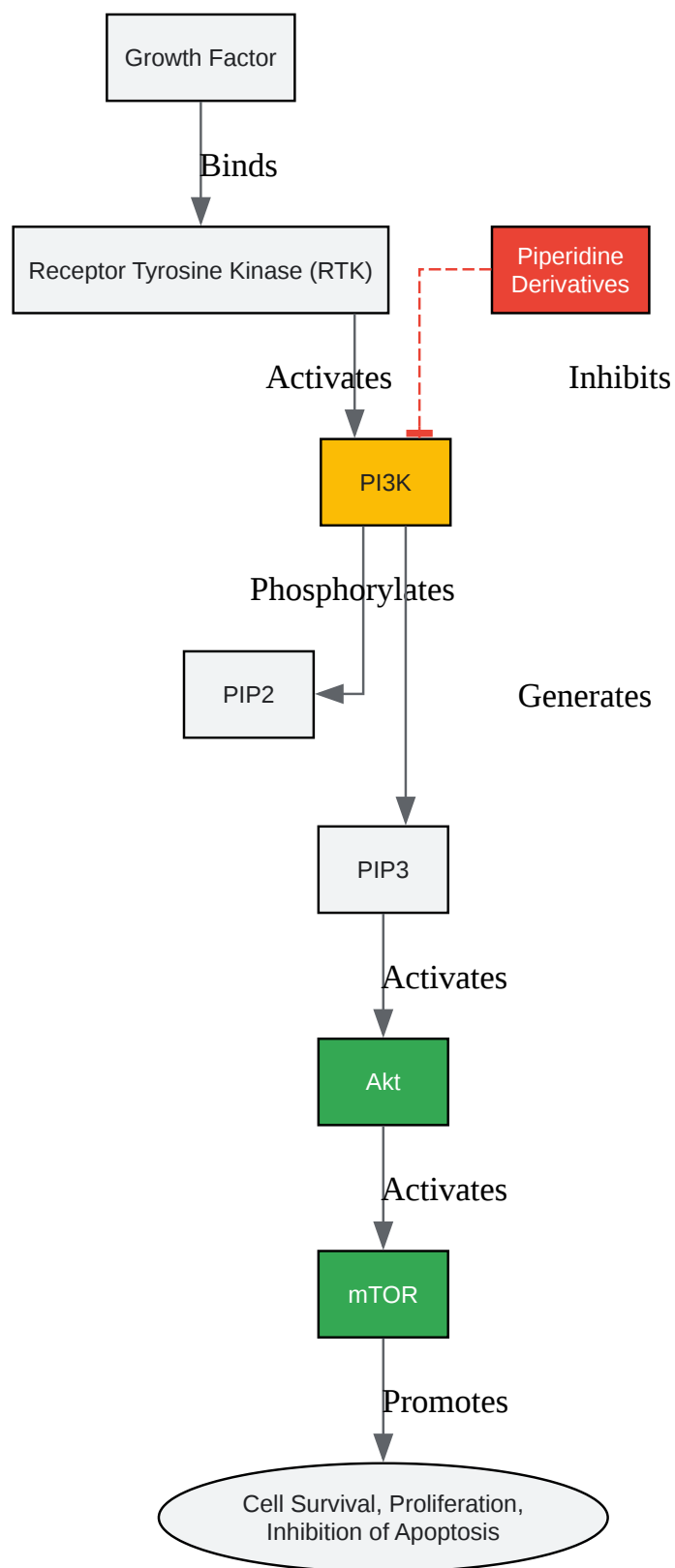
The in vitro cytotoxic and antiproliferative activities of several notable piperidine derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values provide a quantitative measure of the potency of these compounds.

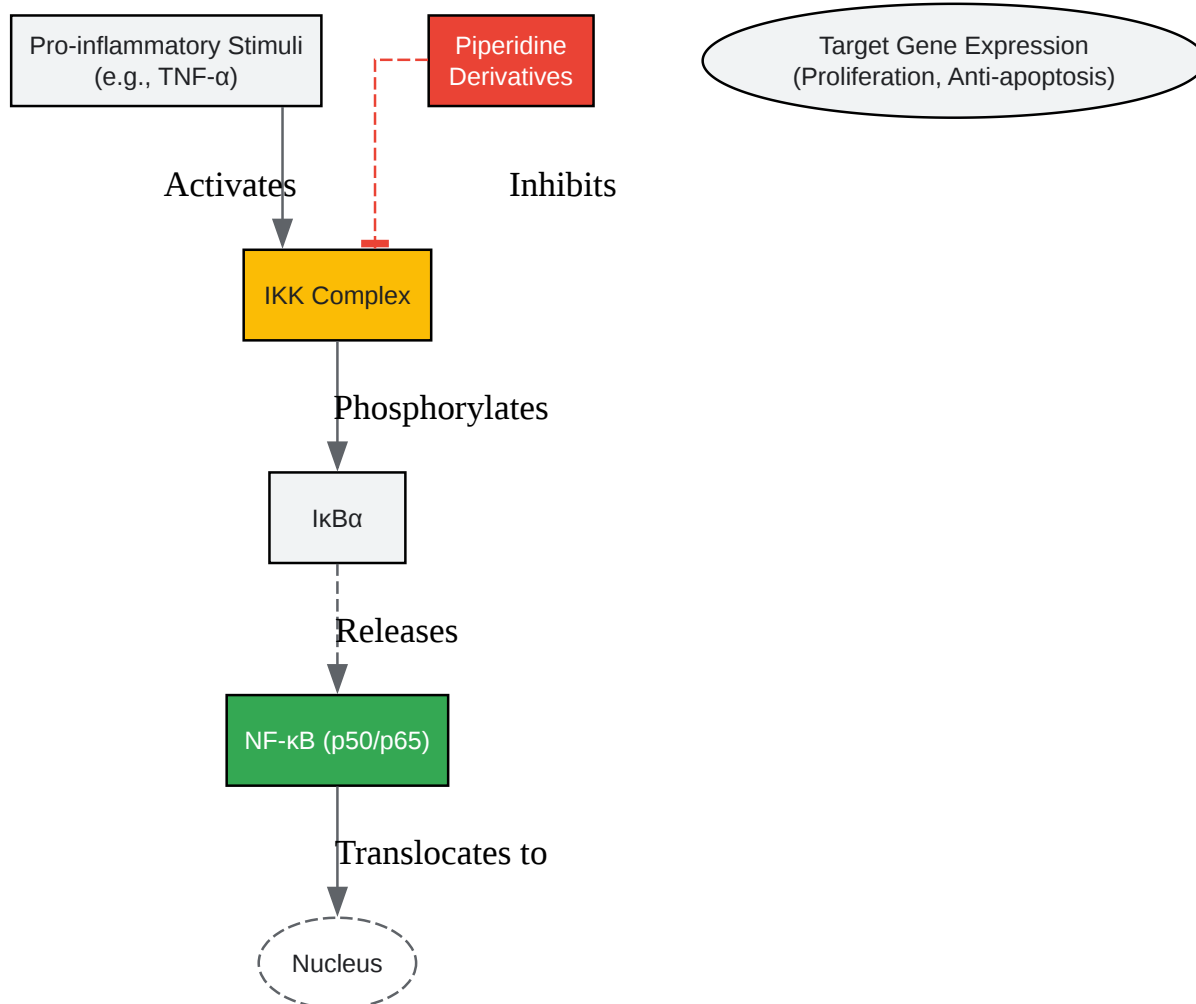
Derivative Name/Code	Cancer Cell Line	Cell Type	IC50 / GI50 (μM)	Reference(s)
DTPEP	MCF-7	Breast (ER+)	0.8 ± 0.04	[1]
MDA-MB-231	Breast (ER-)	1.2 ± 0.12	[1]	
Compound 17a	PC3	Prostate	0.81	[1][2]
MGC803	Gastric	1.09	[3]	
MCF-7	Breast	1.30	[3]	
Compound 16	786-0	Kidney	0.4 (GI50, μg/mL)	[4]
HT29	Colon	4.1 (GI50, μg/mL)	[4]	
NCI/ADR-RES	Ovarian (Resistant)	17.5 (GI50, μg/mL)	[4]	
B4125	Various	Colon, Liver, Esophageal	Mean IC50: 0.48 μg/mL	[5]
Compound 9 (Ceritinib analog)	H2228	Lung	0.024	[6]
Piperidine-dihydropyridine hybrid	A-549	Lung	15.94 ± 0.201	[7]
MCF-7	Breast	22.12 ± 0.213	[7]	
RAJI	MDA-MB-231	Breast (TNBC)	20 μg/mL	[7]
MDA-MB-468	Breast (TNBC)	25 μg/mL	[7]	

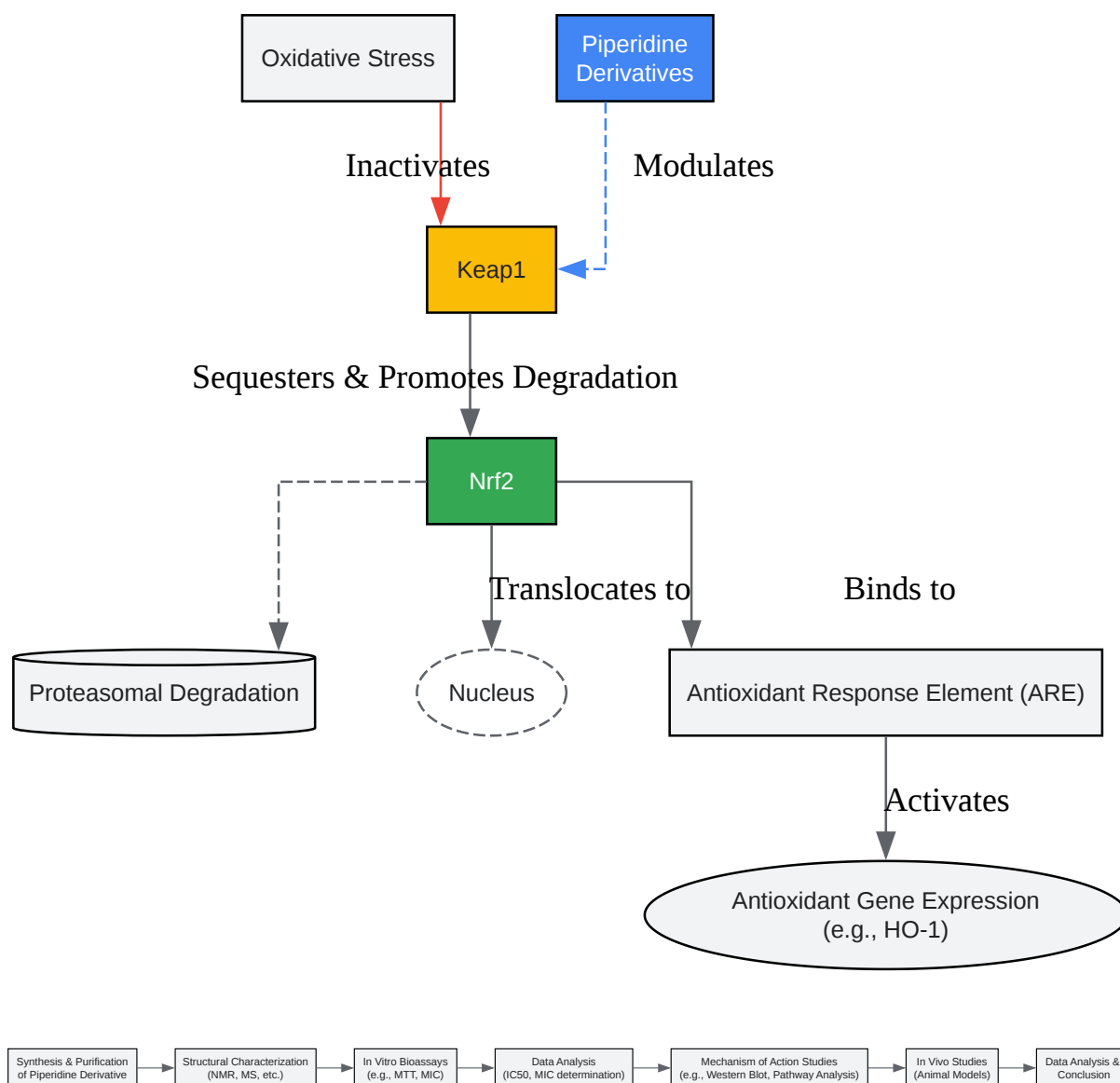
Key Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects by modulating several crucial signaling pathways that regulate cell survival, proliferation, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Several piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.







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